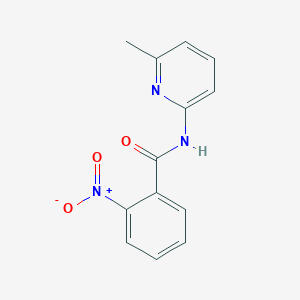

N-(6-methylpyridin-2-yl)-2-nitrobenzamide

Description

N-(6-Methylpyridin-2-yl)-2-nitrobenzamide is a nitro-substituted benzamide derivative featuring a 6-methylpyridin-2-yl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its modular structure, enabling substitutions that influence receptor binding and pharmacokinetic properties. Key research highlights its role as a modulator of metabotropic glutamate receptor 5 (mGlu5) and neuronal nicotinic acetylcholine receptors (nAChRs), with structural optimizations enhancing target affinity and selectivity .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16(18)19/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRHTGRGJNNLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-nitrobenzamide typically involves the reaction of 6-methyl-2-aminopyridine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of N-(6-methylpyridin-2-yl)-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: N-(6-methylpyridin-2-yl)-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(6-carboxypyridin-2-yl)-2-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

N-(6-methylpyridin-2-yl)-2-nitrobenzamide has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment and anti-inflammatory applications.

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme activities and protein interactions. Its structural features allow it to interact with various biological targets, making it useful in elucidating molecular mechanisms in cellular processes .

Material Science

In addition to biological applications, N-(6-methylpyridin-2-yl)-2-nitrobenzamide is being utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in advanced material applications .

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| N-(6-methylpyridin-2-yl)-2-nitrobenzamide | HL-60 (Leukemia) | 150 ± 10 | Induction of apoptosis |

| Related Compound A | MCF7 (Breast) | 75 ± 5 | ROS induction |

| Related Compound B | K562 (Leukemia) | 50 ± 8 | Caspase activation |

Case Study 1: Anticancer Mechanism

A study focused on the anticancer properties of N-(6-methylpyridin-2-yl)-2-nitrobenzamide demonstrated significant growth inhibition in HL-60 leukemia cells. The mechanism involved G2/M phase arrest and apoptosis induction at concentrations around 150 nM. This study highlights the compound's potential as a therapeutic agent against leukemia .

Case Study 2: Biochemical Interactions

In another investigation, researchers utilized N-(6-methylpyridin-2-yl)-2-nitrobenzamide to explore its interactions with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit target enzymes, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-methylpyridin-2-yl)-2-nitrobenzamide with analogs bearing modifications to the benzamide ring, pyridinyl group, or heterocyclic substituents. Data are derived from synthesis, spectroscopic characterization, and biological activity studies.

Structural Modifications on the Benzamide Ring

Table 1: Key Analogs with Benzamide Ring Substitutions

Key Findings :

- Electron-withdrawing groups (e.g., 3-CN, 5-F) on the benzamide ring enhance mGlu5 receptor binding affinity, as seen in compound 34 .

- Biphenyl extensions (e.g., compound 38) introduce steric bulk but retain synthetic feasibility, though biological targets remain unexplored .

- Replacement of the pyridinyl group with a thiadiazole moiety shifts therapeutic focus to anticonvulsant activity, highlighting the role of heterocyclic substitutions in target specificity .

Modifications to the Pyridinyl Group

Key Findings :

- The 6-methylpyridin-2-yl group is critical for mGlu5 receptor activity, as removal or substitution reduces affinity .

- In nAChR modulation, allyloxy extensions (e.g., compound 1) improve potency, achieving IC₅₀ values in the low micromolar range .

- Methylation at alternative pyridinyl positions (e.g., 3- or 4-methyl in JSF-2172/2173) alters physicochemical properties but lacks reported biological data .

Table 3: Heterocyclic Analogs and Functional Outcomes

Key Findings :

- Introducing thiourea or triazole-thiazole moieties diversifies applications, such as antioxidant or antimicrobial activity, though these derivatives deviate significantly from the parent benzamide structure .

- The 6-methylpyridin-2-yl group retains relevance in antioxidant derivatives, suggesting its compatibility with diverse functional groups .

Biological Activity

N-(6-methylpyridin-2-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N-(6-methylpyridin-2-yl)-2-nitrobenzamide features a nitro group attached to a benzamide moiety, which is known for its pharmacological potential. The presence of the 6-methylpyridine moiety contributes to its unique chemical properties and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as N-(6-methylpyridin-2-yl)-2-nitrobenzamide, exhibit antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA, leading to cell death. This property is particularly relevant for developing treatments against resistant bacterial strains .

2. Anticancer Properties

Studies have shown that nitro-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, the compound has been investigated for its effects on SIRT1 activity, which is linked to cancer progression and metabolic regulation .

3. Anti-inflammatory Effects

N-(6-methylpyridin-2-yl)-2-nitrobenzamide may also exhibit anti-inflammatory properties by inhibiting enzymes such as iNOS and COX-2. The nitro group can enhance interactions with molecular targets involved in inflammatory pathways, potentially leading to reduced inflammation in various disease models .

The biological activity of N-(6-methylpyridin-2-yl)-2-nitrobenzamide can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive amine derivatives, which may interact with cellular macromolecules.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell survival, thereby exerting therapeutic effects.

- Receptor Interactions : It may modulate receptor activity through ligand-receptor interactions, influencing signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have highlighted the potential applications of N-(6-methylpyridin-2-yl)-2-nitrobenzamide:

- Antimicrobial Study : A study demonstrated that derivatives of nitrobenzamides showed significant antibacterial activity against various strains, suggesting that N-(6-methylpyridin-2-yl)-2-nitrobenzamide could be a candidate for further development as an antibiotic .

- Cancer Research : Another study indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, emphasizing the need for more research into their mechanisms and efficacy as anticancer agents .

- Inflammation Model : In vitro assays showed that the compound significantly reduced pro-inflammatory cytokines in activated macrophages, supporting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.